molecular formula C11H16ClN3O2S2 B15061807 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Cat. No.: B15061807
M. Wt: 321.9 g/mol
InChI Key: KAOJRADSSVIJCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

    Thiol Group Addition: The thiol group is added through nucleophilic substitution reactions using thiol-containing reagents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alkoxides.

Major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:

    3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol: Similar structure but with a methyl group instead of an ethyl group.

    3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-amine: Similar structure but with an amine group instead of a thiol group.

    3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-methanol: Similar structure but with a methanol group instead of a thiol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H16ClN3O2S2

Molecular Weight

321.9 g/mol

IUPAC Name

3-chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C11H16ClN3O2S2/c1-2-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18/h7-8H,2-6H2,1H3,(H,13,18)

InChI Key

KAOJRADSSVIJCR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl

Origin of Product

United States

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